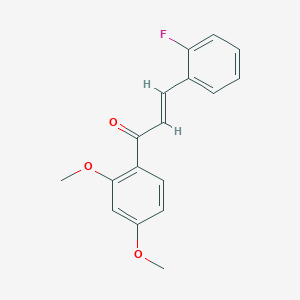

![molecular formula C9H10N2 B2561233 5,7-Dimethylimidazo[1,2-a]pyridine CAS No. 875-71-8](/img/structure/B2561233.png)

5,7-Dimethylimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-Dimethylimidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridine ethers were discovered as selective and potent inhibitors of mycobacterial ATP synthesis (ATPS) and anti-Mtb activity . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis

The molecular formula of 5,7-Dimethylimidazo[1,2-a]pyridine is C8H8N2 . The IUPAC Standard InChI is InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine ethers were discovered as selective and potent inhibitors of mycobacterial ATP synthesis (ATPS) and anti-Mtb activity . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .Physical And Chemical Properties Analysis

The molecular weight of 5,7-Dimethylimidazo[1,2-a]pyridine is 132.16 .Aplicaciones Científicas De Investigación

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis (TB) agents. Tuberculosis remains a global health challenge, and multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) pose significant threats. Researchers have identified specific imidazo[1,2-a]pyridine compounds that exhibit substantial activity against MDR-TB and XDR-TB. These compounds are critical in the renaissance era of TB drug discovery research .

Luminescent Materials and Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives, including 5,7-DMIP, have found applications in materials science. They serve as luminescent materials, contributing to innovations in optoelectronic devices. Researchers have reported their use in sensors, confocal microscopy, and imaging. These compounds exhibit intriguing optical properties, making them valuable in various technological contexts .

Drug Prejudice Scaffold in Medicinal Chemistry

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its versatility in medicinal chemistry. Researchers explore its diverse applications, including drug design and development. The structural features of 5,7-DMIP make it an attractive moiety for creating novel pharmaceutical compounds .

Fluorescent Dyes and Sensors

While imidazo[1,2-a]pyridines are known for their pharmaceutical applications, imidazo[1,5-a]pyridines primarily serve as fluorescent dyes and sensor molecules. Researchers utilize them in various fluorescence-based assays and imaging techniques. Their unique emission properties contribute to their widespread use in biological and chemical sensing .

Functionalization via Radical Reactions

Recent advances in radical reactions have enabled direct functionalization of imidazo[1,2-a]pyridines. Transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been explored. These functionalized derivatives find applications in synthetic chemistry and material science .

Mecanismo De Acción

Target of Action

5,7-Dimethylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine, which has been recognized for its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues exhibit anti-tuberculosis activity . This suggests that 5,7-Dimethylimidazo[1,2-a]pyridine may interact with its targets in a way that inhibits the growth of tuberculosis-causing bacteria.

Biochemical Pathways

Given the anti-tuberculosis activity of imidazo[1,2-a]pyridine analogues , it can be inferred that 5,7-Dimethylimidazo[1,2-a]pyridine may affect pathways related to the survival and replication of tuberculosis-causing bacteria.

Result of Action

Given the anti-tuberculosis activity of imidazo[1,2-a]pyridine analogues , it can be inferred that 5,7-Dimethylimidazo[1,2-a]pyridine may result in the inhibition of growth or killing of tuberculosis-causing bacteria.

Direcciones Futuras

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new TB drugs using imidazo[1,2-a]pyridine analogues is a promising future direction .

Propiedades

IUPAC Name |

5,7-dimethylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-5-8(2)11-4-3-10-9(11)6-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVUVULTHLBIOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN2C(=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

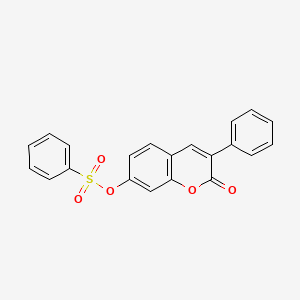

![3-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2561154.png)

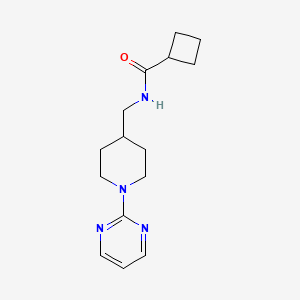

![2-chloro-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2561156.png)

![Methyl 3-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2561157.png)

![6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2561161.png)

![2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole](/img/structure/B2561164.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2561169.png)

![N-[(2-Methyl-1,3-dihydroisoindol-1-yl)methyl]prop-2-enamide](/img/structure/B2561170.png)

![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2561171.png)

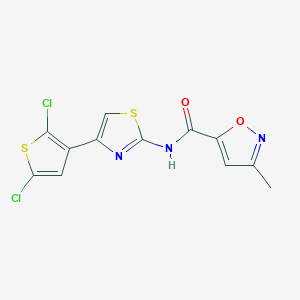

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2561172.png)

![5-Benzyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2561173.png)